2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C11H16F3NO3 This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl ketone and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of a piperidine derivative, such as 4-piperidone, which undergoes a nucleophilic addition reaction with a trifluoromethyl ketone in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidin-4-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(1-(3,3,3-Trifluoro-2-oxopropyl)morpholin-4-yl)acetic acid: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is unique due to its specific combination of a piperidine ring and a trifluoromethyl ketone group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
2-[1-(3,3,3-trifluoro-2-oxopropyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)8(15)6-14-3-1-7(2-4-14)5-9(16)17/h7H,1-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYKPDBLBVGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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